BenchChemオンラインストアへようこそ!

rifampicin N-oxide

Pregnane X Receptor CYP3A4 Induction Drug-Drug Interaction

Official BP/EP Reference Standard (Impurity B) for rifampicin degradation analysis. Validated LOQ 1 µg/mL enables ICH Q3A/B impurity quantification and stability-indicating method validation per ICH Q2(R1). Distinct retention time and intermediate hPXR potency differentiate it from rifampicin quinone and 3-formylrifamycin SV in chromatographic systems and CYP3A4 induction studies. Ideal for forced degradation studies and 4-min SFC high-throughput screening.

Molecular Formula C43H58N4O13
Molecular Weight 838.9 g/mol
CAS No. 51963-55-4
Cat. No. B3328785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerifampicin N-oxide
CAS51963-55-4
Synonymsrifampicin N-oxide
Molecular FormulaC43H58N4O13
Molecular Weight838.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C
InChIInChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-46-15-17-47(9,56)18-16-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
InChIKeyHLBLHKPXLRRUNR-WLSIYKJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifampicin N-Oxide CAS 51963-55-4: Core Reference Standard Identity and Baseline Characteristics


Rifampicin N-oxide (CAS 51963-55-4), also designated as Rifampicin EP Impurity B and Rifampicin N-4′-Oxide, is a semi-synthetic macrocyclic antibiotic derivative belonging to the rifamycin class, with the molecular formula C43H58N4O13 and a molecular weight of 838.95 g/mol [1]. This compound is chemically defined as 3-[[(4-Methyl-1-piperazinyl)oxidoimino]methyl]rifamycin and is recognized as a principal degradation product and process-related impurity of the frontline antitubercular agent rifampicin [2]. It is listed in major pharmacopoeias, including the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP), and is supplied as a pharmaceutical secondary standard for analytical applications .

Why Rifampicin N-Oxide Cannot Be Substituted by Other Rifamycin Impurities in Analytical and Pharmacological Studies


Rifampicin N-oxide exhibits distinct pharmacological and physicochemical properties that preclude its generic substitution with other rifamycin derivatives, such as rifampicin quinone, 3-formylrifamycin SV, or 25-desacetylrifampicin, in both analytical and biological contexts [1]. Critically, the compound possesses a unique rank-order potency for human pregnane X receptor (hPXR) activation that is quantitatively different from its analogs—specifically, it is less potent than 3-formylrifamycin SV and rifampicin quinone, but more potent than 25-desacetylrifampicin [2]. In chromatographic systems, rifampicin N-oxide demonstrates a characteristic retention time and resolution that are distinct from co-occurring impurities, necessitating its use as a specific reference standard for accurate quantification and method validation in pharmaceutical quality control [3].

Rifampicin N-Oxide: Direct Comparative Evidence for Differential Performance in PXR Activation, Thermal Stability, and Chromatographic Resolution


hPXR Activation Potency of Rifampicin N-Oxide Relative to Rifampicin and Its Derivatives

In a 2024 study using 2D and 3D primary human hepatocytes, rifampicin N-oxide demonstrated an intermediate potency for activating human pregnane X receptor (hPXR), a key regulator of CYP3A4-mediated drug metabolism. Its activation potency was specifically ranked fourth among five tested rifampicin derivatives: 3-formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin [1]. This quantitative rank order establishes that rifampicin N-oxide is a less potent hPXR agonist than the parent drug rifampicin but a more potent agonist than the major in vivo metabolite 25-desacetylrifampicin [1].

Pregnane X Receptor CYP3A4 Induction Drug-Drug Interaction

Thermal Stability of Rifampicin N-Oxide Compared to Parent Rifampicin

Thermogravimetric and differential scanning calorimetric studies demonstrate that rifampicin N-oxide, as a degradation product, is less thermally stable than the parent compound rifampicin. Under both synthetic air and nitrogen atmospheres, rifampicin exhibited higher thermal stability than its degradation products, including rifampicin N-oxide, rifampicin quinone, and 3-formylrifamycin SV [1]. The kinetic analysis, utilizing the Ozawa method, confirmed that rifampicin is more stable than its degradation products across the evaluated conditions [1].

Thermal Analysis Degradation Kinetics Stability Indicating Methods

Chromatographic Resolution and Run Time Efficiency in SFC vs. RPLC for Rifampicin Impurity Profiling

A 2015 study comparing supercritical fluid chromatography (SFC) with reversed-phase liquid chromatography (RPLC) for the separation of rifampicin impurities demonstrated that SFC achieved baseline resolution of rifampicin N-oxide along with rifampicin quinone, rifamycin SV, and 3-formylrifamycin SV within approximately 4 minutes, a substantial reduction from the ~60-minute run times typical of conventional RPLC methods [1]. The SFC method also detected more impurity peaks and provided better overall resolution compared to RPLC [1].

Supercritical Fluid Chromatography Impurity Profiling Green Analytical Chemistry

Limit of Detection and Quantitation for Rifampicin N-Oxide in Validated HPLC Method

A validated HPLC method using a C18 monolithic column achieved a limit of detection (LOD) of 0.2 µg/mL and a limit of quantitation (LOQ) of 1 µg/mL for rifampicin N-oxide, with intra-day and inter-day relative standard deviations (R.S.D.s) below 2.5% [1]. These analytical performance metrics are identical to those obtained for other related compounds including rifamycin SV and 3-formylrifamycin SV, but differ from those for rifampicin quinone (LOQ 1.5 µg/mL) and the parent drug rifampicin (LOQ 5 µg/mL) [1].

HPLC Method Validation Pharmaceutical Analysis Impurity Quantitation

Rifampicin N-Oxide: High-Impact Application Scenarios in Pharmaceutical Quality Control and Drug-Drug Interaction Research


Use as a Pharmacopoeial Reference Standard for Impurity Profiling in Rifampicin Drug Substance and Finished Product Release Testing

Rifampicin N-oxide is an official British Pharmacopoeia (BP) Reference Standard and is recognized as EP Impurity B. It is employed in validated HPLC or SFC methods to accurately identify and quantify this specific degradation product in rifampicin active pharmaceutical ingredients (APIs) and finished dosage forms, ensuring compliance with ICH Q3A/Q3B impurity thresholds and pharmacopoeial monographs. The validated LOQ of 1 µg/mL and LOD of 0.2 µg/mL [1] enable sensitive detection required for regulatory submissions and batch release.

Investigation of Pregnane X Receptor (PXR)-Mediated Drug-Drug Interactions

Given its intermediate rank-order potency for hPXR activation relative to rifampicin and 25-desacetylrifampicin [2], rifampicin N-oxide serves as a critical tool compound for researchers dissecting the contribution of individual rifampicin derivatives to CYP3A4 induction and associated drug-drug interactions. This is particularly relevant for studies aiming to differentiate the PXR activation potential of the parent drug from its circulating metabolites and degradation products.

Forced Degradation Studies for Stability-Indicating Method Development

The thermal instability of rifampicin N-oxide relative to the parent drug [3] makes it a key marker in forced degradation studies (e.g., oxidative, thermal, and hydrolytic stress testing) designed to validate the stability-indicating capability of analytical methods. Its presence and quantitation under stress conditions confirm that the method can adequately resolve and detect degradation products, a fundamental requirement for ICH Q2(R1) method validation and shelf-life determination.

Adoption of High-Throughput, Green Analytical Methods in QC Laboratories

The demonstrated 4-minute SFC separation of rifampicin N-oxide from other impurities, compared to approximately 60 minutes by conventional RPLC [4], enables high-throughput impurity screening in quality control environments. This efficiency gain, coupled with reduced organic solvent consumption, directly supports the implementation of greener, more cost-effective analytical workflows for routine rifampicin product testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for rifampicin N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.